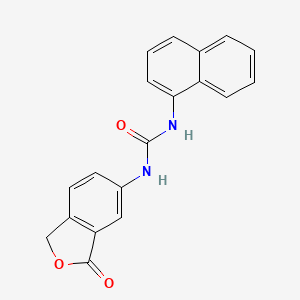
2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one, also known as MTZ, is a heterocyclic compound with a thiazole ring and a methoxyphenyl group. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one has been reported to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of glucose, insulin, and inflammatory cytokines in diabetic animals. 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one has been reported to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, its solubility in water is limited, which can make it challenging to use in aqueous solutions. Additionally, the exact mechanism of action of 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of novel 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one derivatives with improved therapeutic properties. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one in humans.
Méthodes De Synthèse
2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one can be synthesized through a multistep process involving the reaction of 2-aminothiophenol and 2-bromoanisole, followed by cyclization using a base catalyst. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(2-methoxyphenyl)-1,3-thiazol-4(5H)-one has also been shown to possess hypoglycemic and anti-inflammatory properties, making it a potential candidate for the treatment of diabetes and inflammatory diseases.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-8-5-3-2-4-7(8)10-11-9(12)6-14-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUGOFJIUMTHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5225102 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)


![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
![5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5686406.png)


![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)

![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)